molecular formula C18H21FN2O3S2 B2763715 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1021041-38-2

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2763715
CAS No.: 1021041-38-2
M. Wt: 396.5
InChI Key: WIFHOTCJVZKPDV-UHFFFAOYSA-N
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Description

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 4-fluorophenylsulfonyl group and a thiophen-2-ylmethyl acetamide moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the 4-fluorophenylsulfonyl group through sulfonylation reactions. The thiophen-2-ylmethyl acetamide moiety is then attached via amide bond formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of automated reactors and advanced purification techniques to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the thiophene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Research has explored its potential as a bioactive molecule, investigating its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound’s potential therapeutic properties are being investigated, including its use as a lead compound for drug development.

    Industry: Its chemical reactivity and stability make it a candidate for various industrial applications, such as in the synthesis of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide
  • 2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide
  • 2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide stands out due to the presence of the 4-fluorophenylsulfonyl group, which can influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interactions with molecular targets, potentially enhancing its potency or selectivity in biological applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S2/c19-14-6-8-17(9-7-14)26(23,24)21-10-2-1-4-15(21)12-18(22)20-13-16-5-3-11-25-16/h3,5-9,11,15H,1-2,4,10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFHOTCJVZKPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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